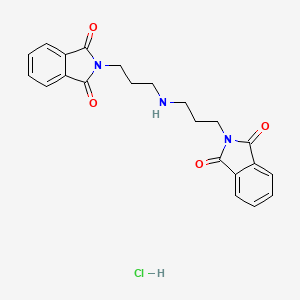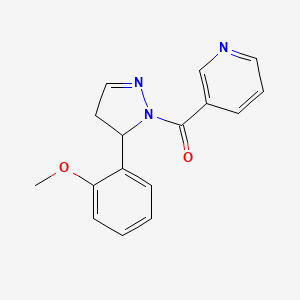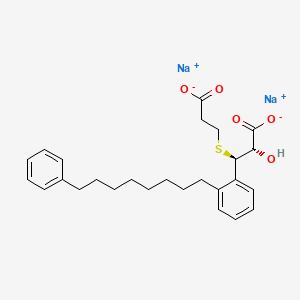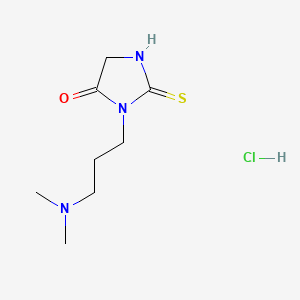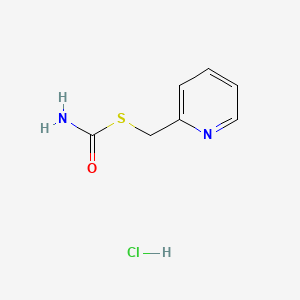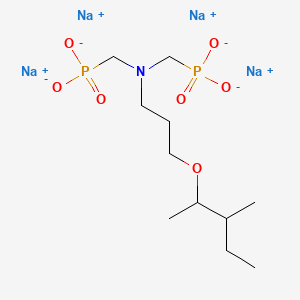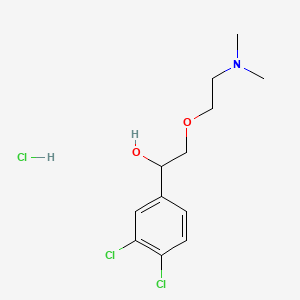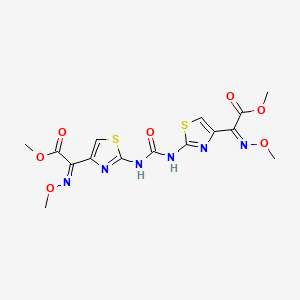
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves multiple steps. The starting materials typically include 4-chlorophenol, hexahydro-1H-azepine, and acetamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, hydrochloride
- Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-1H-azepin-1-yl)ethyl)-, monohydrochloride lies in its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration contributes to its distinct chemical and biological activities.
Propriétés
Numéro CAS |
87576-10-1 |
|---|---|
Formule moléculaire |
C16H24Cl2N2O2 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
N-[2-(azepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-12-19-10-3-1-2-4-11-19;/h5-8H,1-4,9-13H2,(H,18,20);1H |
Clé InChI |
GTLGYEUCSNTPPO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCNC(=O)COC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


